Eeyarestatin 24
Description
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.286 |
IUPAC Name |
N'-((1E,2E)-3-(5-nitrofuran-2-yl)allylidene)-2-phenylacetohydrazide |
InChI |
InChI=1S/C15H13N3O4/c19-14(11-12-5-2-1-3-6-12)17-16-10-4-7-13-8-9-15(22-13)18(20)21/h1-10H,11H2,(H,17,19)/b7-4+,16-10+ |
InChI Key |
OMQVXHFUKUMBES-LVVPDBGKSA-N |
SMILES |
O=C(N/N=C/C=C/C1=CC=C([N+]([O-])=O)O1)CC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ES24; ES 24; ES-24; Eeyarestatin 24; Eeyarestatin 24; Eeyarestatin -24 |
Origin of Product |
United States |
Scientific Research Applications
Broad-Spectrum Activity
ES24 has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its broad-spectrum activity is particularly significant given the rising rates of antimicrobial resistance globally. The compound has been shown to outperform nitrofurantoin in several assays, making it a potential alternative for treating infections caused by resistant strains .
In Vivo Efficacy
Research utilizing zebrafish models has illustrated the in vivo efficacy of ES24 against pneumococcal infections, highlighting its potential for clinical application. The compound's ability to effectively reduce bacterial load in these models suggests a promising avenue for further development in human medicine .
Case Study 1: this compound Against E. coli
In a controlled study, ES24 was administered to cultures of E. coli, resulting in significant inhibition of growth and protein secretion. The study utilized transcriptomic profiling to assess the stress responses triggered by ES24 treatment, revealing activation of pathways associated with oxidative stress and DNA damage .
Case Study 2: Comparative Analysis with Nitrofurantoin
A comparative analysis between ES24 and nitrofurantoin indicated that while both compounds require activation by nitroreductases, ES24 uniquely interferes with SecYEG-dependent processes. This difference underscores its potential as a novel therapeutic agent with distinct mechanisms compared to traditional antibiotics .
Data Tables
| Characteristic | This compound | Nitrofurantoin |
|---|---|---|
| Target | SecYEG translocon | Not specified |
| Gram-positive Activity | High | Moderate |
| Gram-negative Activity | High | Low |
| Mechanism | Protein secretion inhibition | Reactive intermediate formation |
| In Vivo Efficacy | Yes (zebrafish model) | Limited |
Comparison with Similar Compounds
Structural and Functional Comparison with Nitrofurantoin (NFT)
ES24 and NFT share structural similarities, including a nitrofuran core, but differ in their substituents and mechanisms of action (Table 1).
Table 1: Comparative Analysis of ES24 and Nitrofurantoin (NFT)
Mechanistic Divergence
- SecYEG Translocon Targeting : ES24 uniquely inhibits SecYEG-dependent protein secretion in both E. coli and B. subtilis, whereas NFT lacks this activity. Transcriptomic profiling revealed ES24-induced stress responses related to protein translocation (e.g., secA, secY downregulation) and DNA damage (SOS response activation) .
- Species-Specific Effects: In E. In contrast, NFT primarily induces oxidative stress and generalized macromolecule damage .
- Nitroreductase Dependency: Both compounds require activation by NfsA/NfsB, but ES24’s reactive intermediates specifically target SecYEG, while NFT’s metabolites cause nonspecific oxidative damage .
Pharmacological Advantages of ES24
- Broader Efficacy : ES24 exhibits potent activity against Gram-positive pathogens (e.g., MIC = 2 µg/mL for B. subtilis vs. 64 µg/mL for NFT) and multidrug-resistant E. coli strains .
- Reduced Resistance Potential: By targeting SecYEG—a conserved bacterial essential—ES24 minimizes resistance development compared to NFT, which primarily affects DNA .
- In Vivo Performance : ES24 reduces bacterial load by 90% in zebrafish infection models, outperforming NFT’s 50% reduction .
Preparation Methods
Structural Basis for ES24 Synthesis
ES24 (C₁₃H₁₀N₄O₅; molecular weight 299.24 Da) is characterized by a 5-nitrofuran-2-yl moiety linked to an allyldiene-hydrazinocarbonylmethyl group . Its structure simplifies the larger ES1 scaffold, omitting the aromatic domain while preserving the nitrofuran-containing (NFC) region responsible for SecYEG translocon inhibition . Comparative analyses with nitrofurantoin (NFT) reveal that ES24’s superior antibacterial activity stems from its selective targeting of SecYEG and DNA, rather than generalized macromolecular damage .
Synthetic Routes to the 5-Nitrofuran Core
The 5-nitrofuran moiety is synthesized via nitration of furan derivatives under controlled conditions. A typical protocol involves:
-
Nitration of Furan-2-Carbaldehyde :
Furan-2-carbaldehyde is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position . The reaction’s exothermic nature necessitates precise temperature control to avoid over-nitration or decomposition. -
Purification of 5-Nitrofuran-2-Carbaldehyde :
Crude product is isolated via vacuum distillation and recrystallized from ethanol/water (yield: 65–70%) . Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Optimization of Nitration Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 0–5 |
| HNO₃ Concentration | 90% | 70% | 90% |
| Reaction Time (h) | 2 | 4 | 2 |
| Yield (%) | 65 | 45 | 65 |
Functionalization of the Nitrofuran Scaffold
The allyldiene-hydrazinocarbonylmethyl side chain is introduced through a three-step sequence:
-
Hydrazone Formation :
5-Nitrofuran-2-carbaldehyde reacts with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux to yield the corresponding hydrazone . The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1). -
Condensation with Ketenes :
The hydrazone intermediate undergoes [2+2] cycloaddition with dimethylketene to form an imidazolidin-4-yl ring . Anhydrous conditions and catalytic triethylamine (Et₃N) are critical to suppress side reactions. -
Allyldiene Group Introduction :
A Heck coupling reaction installs the allyldiene moiety using palladium(II) acetate (Pd(OAc)₂) as a catalyst and tri-o-tolylphosphine (P(o-Tol)₃) as a ligand . The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding ES24 with 55–60% efficiency .
Mechanistic Role of Nitroreductases in ES24 Activation
Unlike ES1, ES24 requires enzymatic activation by nitroreductases NfsA and NfsB to generate reactive nitroso intermediates . This step is essential for both SecYEG inhibition and DNA damage induction . Table 2 contrasts ES24’s activity in wild-type Escherichia coli versus ∆nfsA∆nfsB mutants:
Table 2: ES24 Bioactivity in Bacterial Strains
| Strain | SecYEG Inhibition | DNA Damage | MIC (μg/mL) |
|---|---|---|---|
| Wild-Type E. coli | Yes | Yes | 2.5 |
| ∆nfsA∆nfsB E. coli | No | No | >50 |
Comparative Analysis with Nitrofurantoin (NFT)
Although ES24 and NFT share structural similarities, their synthesis and mechanisms diverge significantly:
-
Synthetic Pathways : NFT incorporates a hydantoin ring absent in ES24, requiring additional cyclization steps with urea derivatives .
-
Bioactivation : Both compounds rely on nitroreductases, but ES24’s selective SecYEG inhibition reduces off-target effects compared to NFT’s generalized cytotoxicity .
Challenges in ES24 Scale-Up and Purification
-
Instability of Nitroso Intermediates :
Reactive intermediates formed during synthesis necessitate inert atmospheres (e.g., argon) and low temperatures (–20°C) to prevent degradation . -
Chromatographic Purification :
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (10–90% over 30 minutes) achieves >95% purity .
Q & A
Basic Research Questions
Q. What experimental models are validated for studying Eeyarestatin 24’s antibacterial activity?
- Methodological Answer : Use in vitro assays with clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Minimum inhibitory concentration (MIC) assays should be performed in triplicate, with nitrofuracin as a positive control. For mechanistic studies, employ bacterial strains with genetic knockouts of the SecYEG translocon to confirm target specificity .
- Key Biomarkers : Measure bacterial growth inhibition via optical density (OD600) and validate SecYEG-dependent protein trafficking disruption using Western blotting for secretory proteins (e.g., β-lactamase) .
Q. How does this compound induce endoplasmic reticulum (ER) stress in mammalian cancer cells?
- Methodological Answer : Treat human adenocarcinoma cell lines (e.g., A549, H358) with this compound (2.5–40 μM for 48 hours). Quantify ER stress markers (Bip, CHOP) via qPCR or Western blot. Include proteasome inhibitors (e.g., MG-132) to differentiate ERAD inhibition from proteasomal degradation .
- Controls : Use DMSO as a vehicle control and thapsigargin as a positive ER stress inducer. Monitor cell viability via MTT assays to correlate stress with cytotoxicity .
Q. What are the solubility and storage requirements for this compound in experimental settings?
- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and store at -20°C for ≤6 months. For in vitro studies, dilute in culture media to ensure final DMSO concentration ≤0.1%. Avoid aqueous buffers due to poor solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound (e.g., SecYEG vs. Sec61 inhibition)?
- Methodological Answer : Conduct comparative studies using bacterial and mammalian cell models in parallel. For SecYEG inhibition (bacteria), use radiolabeled pulse-chase assays to track protein translocation. For Sec61 inhibition (mammalian cells), employ CRISPR-edited cell lines lacking Sec61α and measure ERAD substrate accumulation (e.g., NHK-α1-antitrypsin) .
- Data Analysis : Perform pathway enrichment analysis (e.g., GO Biological Process) to identify conserved vs. divergent targets across species .
Q. What experimental design optimizes dose-response studies for this compound’s cytotoxicity and efficacy?
- Methodological Answer : Use a logarithmic concentration range (0.1–100 μM) with 24-, 48-, and 72-hour exposure times. Include apoptosis assays (Annexin V/PI staining) and real-time cell migration/invasion tracking (e.g., transwell assays). Validate results with orthogonal methods (e.g., caspase-3 activation vs. LDH release) .
- Statistical Considerations : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values. Report mean ± SD from ≥3 independent experiments .
Q. How can multi-omics approaches elucidate off-target effects of this compound?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated vs. untreated cells. Focus on pathways like ubiquitin-proteasome system (UPS) and unfolded protein response (UPR). Use STRING or KEGG databases to map protein interaction networks perturbed by this compound .
- Validation : Perform siRNA knockdown of candidate off-targets (e.g., p97/VCP) and assess rescue of phenotype .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound studies?
- Methodological Answer :
- Raw Data : Publish full Western blot images (uncropped) and flow cytometry gating strategies as supplementary material.
- Metadata : Document cell line authentication (STR profiling), passage numbers, and culture conditions.
- Statistical Code : Share R/Python scripts for dose-response curve fitting on repositories like GitHub or Zenodo .
Q. How should researchers address batch variability in compound preparation?
- Methodological Answer :
- Quality Control : Validate this compound purity via HPLC (≥95%) and NMR for each batch.
- Interbatch Calibration : Include a reference batch in all experiments to normalize biological responses .
Conflict Resolution and Ethical Compliance
Q. What ethical frameworks apply when studying this compound’s dual antibacterial and anticancer effects?
- Methodological Answer : For in vivo studies, adhere to ARRIVE guidelines for preclinical research. Distinguish between exploratory (hypothesis-generating) and confirmatory (hypothesis-testing) experiments in grant applications. Disclose all conflicts of interest related to patent filings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
